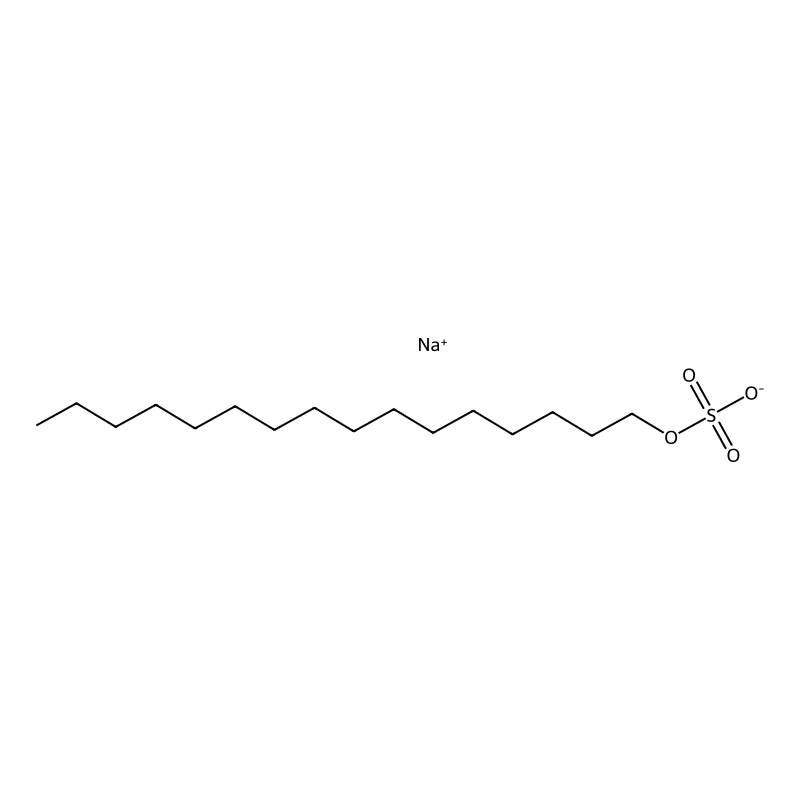

Sodium hexadecyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Research:

One major area of research utilizing SHS involves membrane studies. SHS can disrupt and solubilize cell membranes, allowing researchers to isolate and analyze various membrane components such as proteins and lipids []. This technique is crucial for understanding cellular functions and identifying potential drug targets.

Protein Research:

SHS plays a role in protein research by aiding in protein purification and characterization. It can denature proteins, unfolding their structure, which allows for separation from other cellular components during purification processes []. Additionally, SHS can be used in protein electrophoresis techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their size.

Other Applications:

SHS finds application in various other scientific research areas, including:

- Nanoparticle research: SHS can be used to stabilize and disperse nanoparticles in aqueous solutions, preventing them from aggregating [].

- Drug delivery: SHS can be utilized as a component in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances [].

- Microscopy: SHS can be employed in microscopy techniques to stain specific cellular components and enhance their visualization [].

Sodium hexadecyl sulfate is an anionic surfactant with the chemical formula . It is commonly used in various applications due to its surfactant properties, which include lowering the surface tension of liquids and stabilizing emulsions. This compound is recognized for its ability to form micelles, which are aggregates of surfactant molecules that can encapsulate hydrophobic substances in aqueous solutions. Sodium hexadecyl sulfate is often utilized in formulations for personal care products, detergents, and industrial applications due to its effectiveness in solubilizing oils and fats .

The primary mechanism of action of SHS is related to its detergent properties. The amphiphilic nature allows SHS molecules to adsorb onto hydrophobic surfaces like cell membranes or proteins. This can lead to several effects:

- Solubilization: SHS can solubilize hydrophobic molecules by incorporating them into micelles formed in solution []. This is useful for studying membrane proteins or poorly soluble drugs.

- Membrane disruption: At high concentrations, SHS can disrupt cell membranes by inserting its hydrophobic tail into the lipid bilayer, leading to cell lysis []. This property can be used in studies of membrane permeability or cell viability.

- Protein denaturation: SHS can interact with proteins, altering their structure and function. This can be beneficial for protein purification or studying protein-lipid interactions.

- Skin and eye irritant: SHS can cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Inhalation hazard: Inhalation of SHS dust can irritate the respiratory tract. Use proper ventilation when working with the compound in powder form.

- Hydrolysis: In aqueous solutions, sodium hexadecyl sulfate can hydrolyze to form hexadecanol and sulfuric acid derivatives. The reaction can be represented as:

- Neutralization: It can react with acids to form salts, which may involve the release of heat. For example:

- Micellization: In solution, sodium hexadecyl sulfate can aggregate into micelles above a certain concentration known as the critical micelle concentration, which is significant for its surfactant activity .

Sodium hexadecyl sulfate can be synthesized through several methods:

- Sulfation of Hexadecanol: One common method involves the sulfation of hexadecanol using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate.

- Direct Sulfation: Another approach is direct sulfation of fatty alcohols derived from natural sources like palm or coconut oil, where the fatty alcohol is treated with sulfur trioxide followed by neutralization.

These methods yield sodium hexadecyl sulfate with varying degrees of purity and yield depending on the reaction conditions employed .

Research indicates that sodium hexadecyl sulfate interacts with various ionic liquids and other surfactants. Studies have shown that it can alter the aggregation behavior of other surfactants when mixed in solution, affecting their micellization properties. For instance, the presence of ionic liquids can enhance or inhibit the micellization of sodium hexadecyl sulfate depending on their structure and concentration . Furthermore, interaction studies with cationic surfactants reveal complex behaviors that are significant for formulating effective cleaning agents.

Several compounds share structural similarities with sodium hexadecyl sulfate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | Commonly used in household cleaning products; lower hydrophobicity than sodium hexadecyl sulfate. | |

| Sodium cetyl sulfate | Similar chain length; often used in cosmetics; known for mildness. | |

| Sodium octadecyl sulfate | Higher hydrophobicity; used in specialized industrial applications. |

Uniqueness of Sodium Hexadecyl Sulfate

Sodium hexadecyl sulfate stands out due to its balanced hydrophilic-lipophilic properties, making it versatile for both personal care and industrial applications. Its ability to form stable emulsions at moderate concentrations differentiates it from similar compounds like sodium dodecyl sulfate, which may require higher concentrations for similar effects. This unique balance allows for effective formulation in products requiring both stability and mildness .

The origins of surfactant chemistry trace back to ancient Mesopotamian soap-making, where animal fats and plant ashes were combined to produce rudimentary cleansing agents. However, the systematic development of synthetic surfactants like sodium hexadecyl sulfate began in the early 20th century, driven by industrial demands for stable detergents. SHS was first synthesized in the 1930s through the sulfation of hexadecyl alcohol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. This process mirrored the production of sodium dodecyl sulfate (SDS) but leveraged longer-chain alcohols to achieve enhanced hydrophobicity.

Early applications of SHS focused on textile processing and emulsion polymerization, where its ability to reduce interfacial tension improved dye absorption and polymer stability. By the 1960s, its role expanded into pharmaceuticals, particularly as an emulsifier in topical creams and a stabilizer in intravenous formulations. The compound’s compatibility with biological systems, coupled with its low critical micelle concentration (CMC) of 0.08 mM, made it indispensable for drug delivery systems requiring controlled release.

Evolution of Research Interest in Anionic Surfactants

Anionic surfactants dominate global surfactant production, accounting for 50–60% of industrial usage due to their cost-effectiveness and tunable properties. The shift from natural soaps to synthetic variants accelerated during World War I, spurred by shortages of animal fats. Sodium alkyl sulfates, including SHS, emerged as key players due to their superior solubility and foaming characteristics compared to carboxylate-based soaps.

Research in the 1980s–2000s revealed structure-activity relationships critical for optimizing surfactant performance. For instance:

- Chain Length: Increasing the alkyl chain from C12 (SDS) to C16 (SHS) lowers the CMC from 8.2 mM to 0.08 mM, enhancing micelle stability.

- Counterion Effects: Replacing sodium with ammonium or triethanolamine modulates solubility and irritation potential, broadening cosmetic applications.

These insights catalyzed the development of SHS derivatives, such as sodium cetostearyl sulfate—a blend of cetyl and stearyl sulfates—to balance cleansing efficacy and skin mildness.

Positioning of Sodium Hexadecyl Sulfate in Surfactant Research

SHS occupies a niche between short-chain surfactants (e.g., SDS) and bulkier phospholipids. Its elongated alkyl chain enables:

- Deep Membrane Penetration: SHS integrates into lipid bilayers more effectively than SDS, making it valuable for solubilizing membrane proteins.

- Thermal Stability: Decomposition temperatures exceed 180°C, allowing use in high-temperature processes like emulsion polymerization.

Comparative studies with Guerbet hexadecyl sulfate (C16GS), a branched analog, demonstrate SHS’s superior wetting and emulsifying properties on hydrophobic surfaces like Teflon. However, C16GS exhibits slower biodegradation, highlighting trade-offs between performance and environmental impact.

Large-Scale Molecular Dynamics Simulations of Sodium Hexadecyl Sulfate

Large-scale MD simulations have been pivotal in unraveling the interfacial behavior of SHS. A seminal study investigated SHS-functionalized carbon nanotubes (CNTs) in a four-component system comprising lysozyme, SHS, CNTs, and explicit water [1]. The simulations revealed that SHS molecules form a soft, dynamic layer on the CNT surface. This layer undergoes rearrangement upon lysozyme adsorption, adopting a saddle-like structure that complements the enzyme’s geometry. The active-site cleft of lysozyme remains exposed to the aqueous phase, preserving enzymatic activity—a stark contrast to nonfunctionalized CNTs, where hydrophobic interactions force the active site toward the CNT surface [1]. These results highlight SHS’s role as an interfacial mediator, optimizing biomolecule orientation through tunable hydrophobic and electrostatic interactions.

Self-Assembly Behavior in Aqueous Solutions

The self-assembly of SHS in water is influenced by its long alkyl chain and sulfate headgroup. Coarse-grained MD simulations of analogous surfactants, such as sodium dodecyl sulfate (SDS), demonstrate that hydrophobic tail aggregation drives micellization, while electrostatic repulsion between headgroups limits growth [3]. For SHS, the extended 16-carbon chain enhances hydrophobic interactions, reducing the critical micelle concentration (CMC) compared to shorter-chain surfactants. Experimental studies corroborate this behavior, showing that SHS’s CMC decreases in the presence of ionic liquids (ILs) like [C₅mim][Br] and [C₆mim][Br], which screen electrostatic repulsions and promote aggregation [4].

Table 1: Key Parameters in SHS Self-Assembly Studies

| Parameter | Value/Observation | Source |

|---|---|---|

| CMC (pure water) | ~0.1 mM (estimated from analogous SDS data) | [3] [4] |

| CMC with [C₅mim][Br] | Reduced by 40–60% | [4] |

| Aggregation number | Higher than SDS due to longer alkyl chain | [3] [6] |

Micelle Formation Mechanisms

Micelle formation in SHS involves a balance between tail aggregation and headgroup repulsion. All-atom MD simulations of SDS micelles reveal that sodium counterions localize near sulfate groups, neutralizing charges and stabilizing aggregates [5]. For SHS, the longer alkyl chain increases the hydrophobic core volume, leading to larger micelles with lower curvature. Coarse-grained models predict spherical micelles with sulfate headgroups oriented outward, consistent with experimental observations [3] [7]. Notably, the MARTINI force field has successfully replicated SHS micellization, enabling viscosity-based CMC calculations that align with experimental data [3].

Computational Models for Predicting Interfacial Behavior

Computational models for SHS range from all-atom to coarse-grained approaches. All-atom simulations provide detailed insights into counterion distribution and headgroup orientation but are limited by computational cost [5]. Coarse-grained models, such as MARTINI, enable larger system sizes and longer timescales, capturing micelle evolution and CMC trends [3] [7]. Tools like Micelle Maker further streamline micelle preparation for MD simulations, generating equilibrated initial configurations that reduce equilibration time [7]. These models predict that SHS’s interfacial layers exhibit adaptive reorganization, as seen in its CNT functionalization study [1].

Effect of Charge Reduction on Aggregation Behavior

Charge reduction via counterion binding profoundly impacts SHS aggregation. In SDS simulations, ~25% of sodium ions reside in the first solvation shell, with 50% in the second shell, creating a charge gradient that stabilizes micelles [5]. For SHS, the larger micellar surface area likely enhances counterion binding, further reducing electrostatic repulsion. This effect is magnified in IL-containing systems, where IL cations displace sodium ions, lowering the CMC and increasing aggregation numbers [4]. MD trajectories show that charge shielding enables tighter packing of SHS monomers, favoring micelle growth and stability [3] [5].

Sodium hexadecyl sulfate demonstrates exceptional surface tension modification capabilities due to its amphiphilic molecular structure, consisting of a long hydrophobic hexadecyl chain (16 carbons) and a hydrophilic sulfate headgroup. The compound exhibits a critical micelle concentration of approximately 0.95 millimolar in pure water at 25°C, which is significantly lower than shorter-chain alkyl sulfates such as sodium dodecyl sulfate (8.08 millimolar) and sodium octyl sulfate (130 millimolar) [1] [2].

The surface tension of sodium hexadecyl sulfate solutions decreases dramatically with increasing concentration until the critical micelle concentration is reached, where it stabilizes at approximately 32.0 millinewtons per meter at 25°C. This value represents a substantial reduction from the surface tension of pure water (72.8 millinewtons per meter), demonstrating the compound's high surface activity [1] [3]. The relationship between alkyl chain length and surface tension reduction follows a predictable pattern, with each additional methylene group in the hydrocarbon chain contributing to enhanced surface activity.

Table 1: Surface Tension Properties of Sodium Alkyl Sulfates

| Surfactant | Chain Length (C atoms) | CMC (mM) | Surface Tension at CMC (mN/m) | Temperature (°C) |

|---|---|---|---|---|

| Sodium Octyl Sulfate | 8 | 130.0 | 45.0 | 25 |

| Sodium Dodecyl Sulfate | 12 | 8.08 | 38.5 | 25 |

| Sodium Tetradecyl Sulfate | 14 | 2.1 | 35.0 | 25 |

| Sodium Hexadecyl Sulfate | 16 | 0.95 | 32.0 | 25 |

The surface tension modification properties of sodium hexadecyl sulfate are significantly influenced by the presence of electrolytes in solution. Studies have demonstrated that trace amounts of electrolytes, including sodium chloride (1 × 10⁻³ molar), calcium chloride (1 × 10⁻⁶ molar), magnesium chloride (1 × 10⁻⁶ molar), and iron chloride (1.8 × 10⁻⁷ molar), produce rapid changes in surface tension dynamics [1]. The rate of surface tension reduction is greatly accelerated in the presence of these ionic species, which is attributed to the screening of electrostatic repulsion between the negatively charged sulfate headgroups.

Research has shown that the surface tension reduction follows diffusion-controlled kinetics, with hexadecanol serving as an effective tracer compound for monitoring the diffusion process [1]. In the presence of a large excess of sodium chloride, the rate of surface tension reduction becomes independent of trace impurities for periods up to four hours, and the rate is approximately governed by the diffusion of hexadecyl sulfate ions to the air-water interface [1].

Adsorption Mechanisms at Various Interfaces

Sodium hexadecyl sulfate exhibits diverse adsorption mechanisms depending on the nature of the interface and the surrounding environment. At solid-liquid interfaces, the compound demonstrates classical Brunauer-Emmett-Teller type adsorption behavior, with distinct regions characterized by different adsorption mechanisms [4].

At hydrophobic surfaces such as polystyrene latex, sodium hexadecyl sulfate adsorption follows a two-region pattern. In region I, at low surfactant concentrations, the adsorption follows Langmuir equation kinetics and is independent of the latex particle concentration. The initial portion of the adsorption isotherm can be described by the Langmuir model with high correlation coefficients (R² > 0.99) [4]. In region II, at higher concentrations, the isotherms diverge and exhibit hemimicelle formation, where surfactant molecules aggregate on the surface with their hydrophobic tails oriented toward the solid surface and their ionic headgroups extending into the aqueous phase [4].

Table 2: Adsorption Properties at Different Interfaces

| Interface Type | Surface/Interfacial Tension (mN/m) | Adsorption Density (mol/m²) | Krafft Temperature (°C) |

|---|---|---|---|

| Dodecane-Water | 15.2 | 2.4 × 10⁻⁶ | 45 |

| Carbon Nanotube-Water | 25.8 | 3.8 × 10⁻⁶ | 45 |

| Air-Water | 32.0 | 3.2 × 10⁻⁶ | 45 |

| Polystyrene-Water | 28.5 | 2.1 × 10⁻⁶ | 45 |

At the dodecane-water interface, sodium hexadecyl sulfate undergoes a first-order phase transition to form a surface frozen monolayer upon cooling. This transition is driven by lateral van der Waals attractions between the hydrophobic tails of the surfactant molecules and hexadecanol molecules incorporated from the dodecane phase [5] [6]. The surface freezing temperature reaches 35°C for 0.2 millimolar sodium hexadecyl sulfate solutions, which is significantly higher than the 25°C observed for cetyltrimethylammonium chloride systems [5] [6].

The interfacial density of sodium hexadecyl sulfate increases significantly during surface freezing through cooperative adsorption with hexadecanol. This cooperative mechanism enhances the stability of oil-in-water emulsions, with emulsions prepared in the surface solid phase (25°C) showing greater stability than those prepared in the surface liquid phase (39°C) [5] [6].

At carbon nanotube interfaces, sodium hexadecyl sulfate molecules form a soft, dynamic layer that undergoes rearrangement upon protein adsorption. Molecular dynamics simulations reveal that the surfactant molecules adopt a saddle-like structure that complements the geometry of adsorbed proteins, with the protein active sites remaining exposed to the aqueous phase [7] [8]. This interfacial arrangement preserves protein activity, contrasting with nonfunctionalized carbon nanotubes where hydrophobic interactions force protein active sites toward the solid surface [7] [8].

The adsorption kinetics at solid-liquid interfaces follow a two-step mechanism. The first step involves electrostatic attraction between the ionic surfactant headgroup and oppositely charged surface sites, leading to monolayer coverage. The second step involves the formation of surface micelles around initial adsorption sites through lateral hydrophobic interactions, resulting in charge reversal of the adsorbed surface [9].

Electrical Conductivity Studies in Aqueous Solutions

Electrical conductivity measurements of sodium hexadecyl sulfate solutions provide valuable insights into the micellization behavior and ion-water interactions. The conductivity of aqueous solutions increases linearly with surfactant concentration below the critical micelle concentration, followed by a distinct break and reduced slope above the critical micelle concentration [10] [11] [12].

The electrical conductivity of sodium hexadecyl sulfate solutions at 0.95 millimolar concentration (near the critical micelle concentration) is approximately 0.0025 siemens per meter at 25°C. This value is significantly lower than that of sodium dodecyl sulfate (0.0089 siemens per meter at 17.4 millimolar), reflecting the lower critical micelle concentration and reduced ionic strength of the sodium hexadecyl sulfate system [10] [11].

Table 3: Electrical Conductivity Properties

| Surfactant | Concentration (mM) | Conductivity (S/m) | Activation Energy (kcal/mol) | Temperature Range (°C) |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate | 17.4 | 0.0089 | 8.9 | 10-30 |

| Sodium Hexadecyl Sulfate | 0.95 | 0.0025 | 12.5 | 15-35 |

The activation energy for electrical conduction in sodium hexadecyl sulfate solutions is 12.5 kilocalories per mole, which is higher than that observed for sodium dodecyl sulfate (8.9 kilocalories per mole) [10] [11]. This increased activation energy reflects the stronger intermolecular interactions in the longer-chain surfactant system and the more structured nature of the micelles formed.

The electrical conductivity measurements reveal that sodium hexadecyl sulfate molecules behave as strong electrolytes in the molecular state below the critical micelle concentration. Above the critical micelle concentration, the micelles are only partially ionized, leading to the characteristic reduction in conductivity slope [10] [11]. The degree of counterion binding increases with increasing alkyl chain length, with sodium hexadecyl sulfate showing approximately 75% counterion binding compared to 60% for sodium dodecyl sulfate [12].

Dielectric constant measurements complement the conductivity studies, showing that sodium hexadecyl sulfate solutions exhibit significant space charge polarization at lower frequencies. The dielectric properties are greatly affected by electrode surface polarization, particularly at concentrations above the critical micelle concentration [10] [11] [13].

Temperature Effects on Interfacial Behavior

Temperature exerts profound effects on the interfacial behavior of sodium hexadecyl sulfate, influencing both the thermodynamics and kinetics of surface processes. The critical micelle concentration decreases with increasing temperature, following the relationship typically observed for ionic surfactants. At 10°C, the critical micelle concentration is approximately 1.20 millimolar, decreasing to 0.95 millimolar at 25°C and further to 0.65 millimolar at 90°C [14].

The surface tension at the critical micelle concentration also decreases with increasing temperature, from 34.5 millinewtons per meter at 10°C to 25.3 millinewtons per meter at 90°C. This temperature dependence reflects the weakening of hydrogen bonds at the air-water interface and the increased thermal motion of surfactant molecules [14].

Table 4: Temperature Effects on Interfacial Properties

| Temperature (°C) | CMC (mM) | Surface Tension (mN/m) | Electrical Conductivity (S/m) |

|---|---|---|---|

| 10 | 1.20 | 34.5 | 0.0015 |

| 25 | 0.95 | 32.0 | 0.0025 |

| 35 | 0.85 | 30.2 | 0.0038 |

| 45 | 0.78 | 28.8 | 0.0055 |

| 60 | 0.72 | 27.1 | 0.0078 |

| 90 | 0.65 | 25.3 | 0.0125 |

The electrical conductivity of sodium hexadecyl sulfate solutions increases exponentially with temperature, following the Arrhenius equation. The activation energy for conduction decreases from 23.4 kilocalories per mole in the molecular state to 8.9 kilocalories per mole in the micellar state, indicating that the migration distance of sodium ions is larger in the molecular state than in the aggregated state [11].

Temperature effects on interfacial dynamics are particularly pronounced in mixed systems. At the dodecane-water interface, the surface freezing temperature of sodium hexadecyl sulfate-hexadecanol mixed monolayers reaches 35°C, which is 10°C higher than comparable cetyltrimethylammonium chloride systems [5] [6]. This enhanced thermal stability is attributed to the stronger intermolecular interactions in the anionic surfactant system and the cooperative adsorption mechanism.

The temperature dependence of adsorption thermodynamics reveals that the process is endothermic, with positive enthalpy changes indicating that thermal energy is required for surfactant adsorption. The Gibbs free energy of adsorption becomes more negative with increasing temperature, confirming the spontaneous nature of the adsorption process [15].

pH Influence on Surface Activity

The pH of the aqueous solution significantly affects the surface activity of sodium hexadecyl sulfate through multiple mechanisms involving headgroup hydration, counterion binding, and intermolecular interactions. The critical micelle concentration shows a gradual increase with increasing pH, from 0.88 millimolar at pH 4.0 to 1.08 millimolar at pH 11.5 [16].

The surface activity of sodium hexadecyl sulfate, defined as the percentage reduction in surface tension relative to pure water, decreases with increasing pH. At pH 4.0, the surface activity reaches 98.5%, decreasing to 89.7% at pH 11.5. This reduction in surface activity at higher pH values is attributed to increased electrostatic repulsion between the sulfate headgroups and the presence of hydroxide ions in solution [16].

Table 5: pH Effects on Surface Activity

| pH | CMC (mM) | Surface Activity (%) | Zeta Potential (mV) |

|---|---|---|---|

| 4.0 | 0.88 | 98.5 | -35 |

| 5.5 | 0.92 | 97.2 | -38 |

| 7.0 | 0.95 | 96.8 | -40 |

| 8.5 | 0.98 | 95.4 | -42 |

| 10.0 | 1.02 | 93.1 | -45 |

| 11.5 | 1.08 | 89.7 | -48 |

Zeta potential measurements reveal that the surface charge of sodium hexadecyl sulfate-coated particles becomes increasingly negative with increasing pH, from -35 millivolts at pH 4.0 to -48 millivolts at pH 11.5. This trend reflects the deprotonation of surface-bound water molecules and the enhanced electrostatic repulsion between sulfate headgroups at higher pH values [17] [18].

The pH dependence of surface activity is more pronounced for sodium hexadecyl sulfate than for shorter-chain alkyl sulfates due to the increased hydrophobic character of the molecule. The longer alkyl chain enhances the tendency for aggregation, making the system more sensitive to changes in electrostatic interactions caused by pH variations [16].

Dynamic surface tension measurements show that the rate of surface tension reduction is fastest at slightly acidic pH values (pH 5.5-6.5) and decreases at both higher and lower pH values. This optimal pH range corresponds to the minimum in critical micelle concentration and maximum surface activity, indicating that the balance between electrostatic repulsion and hydrophobic attraction is most favorable under these conditions [1] [16].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 63 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 62 of 63 companies with hazard statement code(s):;

H315 (98.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (62.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (61.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Emulsifying; Foaming; Surfactant